4-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide, commonly known as C16H18ClNO2, is a chemical compound that belongs to the family of benzamides. It has gained significant attention in the scientific community due to its potential application in various fields, including pharmacology, biochemistry, and medical research.
Wirkmechanismus
The mechanism of action of C16H18ClNO2 is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
C16H18ClNO2 has been shown to produce several biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, C16H18ClNO2 has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using C16H18ClNO2 in lab experiments is its relatively low toxicity and high stability, which makes it easy to handle and store. Additionally, C16H18ClNO2 has a well-defined chemical structure, which allows for precise and reproducible experiments. However, one of the limitations of using C16H18ClNO2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving C16H18ClNO2. One possible direction is to further investigate its potential as a pain-relieving drug, particularly for chronic pain conditions. Another direction is to explore its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of C16H18ClNO2 and to identify potential drug targets for its therapeutic use.
Synthesemethoden
The synthesis of C16H18ClNO2 involves the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide, which is then reacted with N,N-diethylethanamine in the presence of an acid catalyst to produce the final product. The yield of the synthesis process is typically around 80%.
Wissenschaftliche Forschungsanwendungen
C16H18ClNO2 has been extensively studied for its potential application in medical research. It has been found to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, C16H18ClNO2 has been shown to possess antitumor and anticonvulsant activities, which further expands its potential applications in the field of medical research.
Eigenschaften
Molekularformel |
C19H21ClN2O2 |
---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
4-[[2-(4-chlorophenyl)acetyl]amino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)19(24)15-7-11-17(12-8-15)21-18(23)13-14-5-9-16(20)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
YHSFDLLISQHDMX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.